molecular formula C14H30N2O B3049394 Tetradecanehydrazide CAS No. 20478-71-1

Tetradecanehydrazide

Cat. No.: B3049394
CAS No.: 20478-71-1
M. Wt: 242.4 g/mol
InChI Key: KXTZPAQXYKUVLD-UHFFFAOYSA-N
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Description

Tetradecanehydrazide refers to a class of organic compounds characterized by a 14-carbon aliphatic chain (tetradecane) linked to a hydrazide functional group (-C(O)NHNH₂). A prominent example is N′-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)tétradecanehydrazide (CAS: 881659-50-3), which features a pyrazole ring substituted with fluorophenyl and phenyl groups (Fig. 1) . Its molecular formula is C₃₀H₃₉FN₄O, with a molecular weight of 490.667 g/mol . This compound exemplifies the structural diversity of hydrazides, where the hydrazide group is conjugated to aromatic systems, influencing electronic properties and biological interactions.

Properties

CAS No.

20478-71-1

Molecular Formula

C14H30N2O

Molecular Weight

242.4 g/mol

IUPAC Name

tetradecanehydrazide

InChI

InChI=1S/C14H30N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(17)16-15/h2-13,15H2,1H3,(H,16,17)

InChI Key

KXTZPAQXYKUVLD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NN

Canonical SMILES

CCCCCCCCCCCCCC(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazides are broadly classified based on chain length, substituent groups, and functional variations. Below, Tetradecanehydrazide is compared to homologs, analogs, and structurally related compounds.

Homologous Series: Chain Length Variation

A homologous series of anti-tuberculosis (TB) hydrazides synthesized via microwave irradiation includes:

  • Drug A : this compound (14-carbon chain)
  • Drug B : Pentadecanehydrazide (15-carbon chain) .
Property This compound (14C) Pentadecanehydrazide (15C)
Chain Length 14 carbons 15 carbons
Log P (Lipophilicity) Baseline +7% vs. 14C
Molecular Weight ~490 g/mol* ~504 g/mol*
Anti-TB Activity Significant inhibition Enhanced inhibition**

Molecular weights inferred from naming conventions.
*
Increased lipophilicity improves membrane permeability, enhancing efficacy .

Adding one carbon to the aliphatic chain increases Log P by 7%, enhancing lipid solubility and bioavailability. For example, extending from 11 to 14 carbons raises Log P by ~26% .

Substituent Variation: Aromatic vs. Aliphatic Systems

  • This compound (Pyrazole-substituted) : Contains a fluorophenyl-pyrazole moiety (Fig. 1), introducing steric bulk and electronic effects that influence receptor binding .
  • N′-((1H-Indol-3-yl)methylene)palmitohydrazide : A 16-carbon hydrazide with an indole substituent (CAS: 881402-80-8). The indole group enhances π-π stacking interactions with biological targets .
  • Drug C (2-Pyridin-3-ylacetohydrazide) : Features a pyridine ring separated by one aliphatic carbon from the hydrazide group. Pyridine’s electron-withdrawing nature reduces electron density on the hydrazide, altering reactivity .
Compound Substituent Key Properties
This compound (Pyrazole) Fluorophenyl-pyrazole High steric hindrance, moderate Log P
Palmitohydrazide (Indole) Indole Enhanced π-interactions, higher Log P
Drug C (Pyridine) Pyridine Electron-withdrawing, reduced basicity

Functional Group Variations

  • Acethydrazide (C₂H₆N₂O) : A simple hydrazide with a two-carbon chain. Its hydrophilicity (Log P ~-1.0) contrasts sharply with this compound, making it less membrane-permeable but more water-soluble .
  • Decanedihydrazide (C₁₀H₂₂N₄O₂) : Contains two hydrazide groups, increasing polarity and reducing lipid solubility (Log P ~-2.5) .

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